molecular formula C12H18N2O4S B5483844 N,N-dimethyl-2-{4-[methyl(methylsulfonyl)amino]phenoxy}acetamide

N,N-dimethyl-2-{4-[methyl(methylsulfonyl)amino]phenoxy}acetamide

Cat. No.: B5483844
M. Wt: 286.35 g/mol
InChI Key: MFAXIZVIJJNQHG-UHFFFAOYSA-N
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Description

Phenoxy acetamide and its derivatives have been investigated for their synthesis and pharmacological activities . These compounds are of interest in medicinal chemistry for the design and development of new pharmaceutical compounds .


Synthesis Analysis

While specific synthesis information for “N,N-dimethyl-2-{4-[methyl(methylsulfonyl)amino]phenoxy}acetamide” is not available, similar compounds such as dimethylacetamide are prepared commercially by the reaction of dimethylamine with acetic anhydride or acetic acid .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed. For example, the molecular structures of 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-methoxy-5-((phenylamino)methyl)phenol were synthesized via Schiff bases reduction route .


Chemical Reactions Analysis

The chemical reactions of similar compounds like dimethylacetamide are typical of N,N-disubstituted amides. Hydrolysis of the acyl-N bond occurs in the presence of acids .


Physical and Chemical Properties Analysis

Similar compounds like dimethylacetamide are colorless, water-miscible, high-boiling liquids commonly used as polar solvents in organic synthesis .

Safety and Hazards

While specific safety and hazard information for “N,N-dimethyl-2-{4-[methyl(methylsulfonyl)amino]phenoxy}acetamide” is not available, similar compounds like dimethylacetamide have specific safety considerations. For example, dimethylacetamide has hazard statements H312, H319, H332, H360 .

Future Directions

The future directions in the research of such compounds involve the design of new derivatives that could potentially enhance safety and efficacy to improve life quality .

Properties

IUPAC Name

N,N-dimethyl-2-[4-[methyl(methylsulfonyl)amino]phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O4S/c1-13(2)12(15)9-18-11-7-5-10(6-8-11)14(3)19(4,16)17/h5-8H,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFAXIZVIJJNQHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)COC1=CC=C(C=C1)N(C)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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